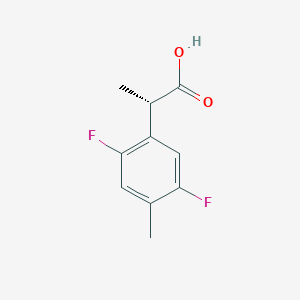

N,5-dimethyl-1,2,4-oxadiazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

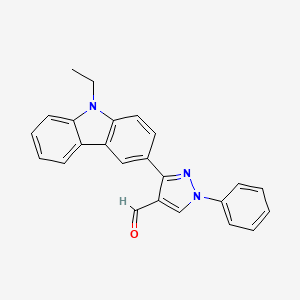

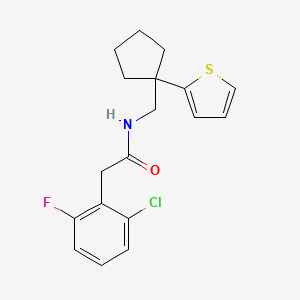

“N,5-dimethyl-1,2,4-oxadiazol-3-amine” is a heterocyclic compound . It’s part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The general experimental procedure for the synthesis of 1,2,4-oxadiazoles involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .Chemical Reactions Analysis

The reaction of 1,2,5-oxadiazole-3,4-diamine with α-diketones gave various polycyclic compounds . Treatment of 1,2,5-oxadiazole-3,4-diamine with β-diketones led to 4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepines .Aplicaciones Científicas De Investigación

Synthetic Approaches

A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives has been developed using (N-isocyanimino)triphenylphosphorane, secondary amine, carboxylic acid, and aromatic aldehyde, yielding high products without catalysts or activation at ambient temperature. This approach provides an alternative to the synthesis of fully substituted 1,3,4-oxadiazole derivatives, demonstrating the flexibility and efficiency of oxadiazoles synthesis techniques (Ramazani & Rezaei, 2010).

Antimicrobial and Anti-Proliferative Activities

Research on 1,3,4-oxadiazole N-Mannich bases has revealed their significant inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Certain derivatives exhibited broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, their anti-proliferative activity was assessed, showing promising results against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, highlighting the potential of oxadiazole derivatives in developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).

Anticancer Activity

Novel oxadiazole analogues have been synthesized and screened for anticancer activity, demonstrating significant potential. Specific compounds showed high sensitivity on melanoma, leukemia, breast cancer, and colon cancer cell lines, suggesting the importance of oxadiazole derivatives in the search for new anticancer agents (Ahsan et al., 2014).

Structure and Physical Properties

The crystal structures of asymmetrically substituted oxadiazole compounds have been determined, shedding light on their molecular arrangement and potential applications in materials science. This research emphasizes the importance of structural analysis in understanding the properties and applications of oxadiazole derivatives (Emmerling et al., 2008).

Direcciones Futuras

Oxadiazoles are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, the future directions of “N,5-dimethyl-1,2,4-oxadiazol-3-amine” could involve further exploration of its potential applications in these areas.

Mecanismo De Acción

Target of Action

1,2,4-oxadiazoles, the core structure of this compound, are known to be incorporated in many experimental, investigational, and marketed drugs . They are being intensively investigated as compounds with valuable pharmacological activity .

Mode of Action

1,2,4-oxadiazoles are known to interact with various biological targets due to their versatile nature . The specific interactions and resulting changes would depend on the particular biological target and the context of the biochemical pathway involved.

Biochemical Pathways

activities . The affected pathways and their downstream effects would be specific to the particular biological target and the disease context.

Result of Action

Compounds with the 1,2,4-oxadiazole core have been shown to exhibit various forms of biological activity .

Action Environment

It’s worth noting that the synthesis of 1,2,4-oxadiazoles can be achieved at room temperature , suggesting that the compound might be stable under normal environmental conditions.

Propiedades

IUPAC Name |

N,5-dimethyl-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3-6-4(5-2)7-8-3/h1-2H3,(H,5,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANQHMWHDXKGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea](/img/structure/B2760216.png)

![Imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2760220.png)

![4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2760221.png)

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2760222.png)

![2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol](/img/structure/B2760230.png)

![6-Azaspiro[3.4]octan-7-ylmethanol;hydrochloride](/img/structure/B2760233.png)